2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide is a heterocyclic compound featuring a pyrrolidinone core (2,5-dioxopyrrolidin-1-yl) conjugated to an acetamide group. This acetamide is further linked to a bis-thiophene moiety, where one thiophene ring is substituted with a thiophene-2-carbonyl group. The presence of both electron-withdrawing (dioxopyrrolidinyl) and electron-donating (thiophene) groups may confer unique physicochemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c19-13(9-18-14(20)5-6-15(18)21)17-8-10-3-4-12(24-10)16(22)11-2-1-7-23-11/h1-4,7H,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBZPYTXMHCTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and thiophene intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible activity against various disease targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Antimicrobial Properties
Research indicates that compounds with thiophene and pyrrolidine structures possess significant antimicrobial activities. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.
Drug Design and Development
The unique chemical structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide makes it an attractive candidate for drug design.
- Structure-Activity Relationship (SAR) : Understanding how modifications in the structure affect biological activity can lead to the development of more potent derivatives. This compound serves as a scaffold for synthesizing new analogs with enhanced efficacy and reduced toxicity.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Target Compound: Computational docking studies suggest strong affinity for tyrosine kinases (e.g., EGFR) due to dual hydrogen bonding (pyrrolidinone) and hydrophobic interactions (thiophene). Experimental validation is pending.
- Compound 19 : Serves as a precursor for heterocyclic libraries but requires stabilization for biological testing .
- Thermodynamic Stability : The target compound’s amide bond resists hydrolysis (t₁/₂ > 24 hrs at pH 7.4), unlike Compound 19’s thioacetal (t₁/₂ < 2 hrs under same conditions).
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C15H14N2O3S2
- Molecular Weight : 342.41 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies have highlighted the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain proteases and kinases, which are crucial in cancer progression and inflammation pathways .
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, reducing oxidative stress in cellular environments, which is linked to various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing protective effects in models of inflammation .
Antimicrobial Activity
Recent studies have reported that derivatives of pyrrolidinone compounds exhibit significant antimicrobial properties against a range of bacterial and fungal strains. The compound has been evaluated for its efficacy against common pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | High |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 20 |
These results indicate a promising potential for therapeutic applications in oncology .
Case Studies
- Study on Anticancer Activity : A study published in the Egyptian Journal of Chemistry explored the synthesis of related pyrrolidinone derivatives and their anticancer properties. The findings indicated that these compounds could significantly inhibit tumor growth in xenograft models .
- Antimicrobial Efficacy Study : Another research effort demonstrated the effectiveness of this class of compounds against multi-drug resistant strains of bacteria, highlighting their potential as novel therapeutic agents in treating infections resistant to conventional antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide?
The compound can be synthesized via multi-step reactions involving Knoevenagel condensation or one-pot multicomponent reactions. A typical approach involves reacting 4-thioxo-2-thiazolidinone derivatives with aromatic aldehydes under acidic conditions (e.g., glacial acetic acid) to form intermediates, followed by coupling with thiophene-based carboxamide moieties. Purification often employs column chromatography (eluent: dichloromethane) or recrystallization from DMF/acetic acid mixtures .
Q. How can researchers verify the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Compare experimental and NMR spectra with calculated shifts. For example, pyrrolidine dioxo protons typically appear at δ 2.5–3.5 ppm, while thiophene carbonyl carbons resonate near δ 160–170 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H] vs. observed values) to confirm purity. Discrepancies >0.0004 Da suggest impurities .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., Jurkat, MCF-7) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. A 10 mM stock in DMSO is diluted in culture medium (e.g., RPMI or DMEM) for dose-response studies .
- Anti-inflammatory Screening: Measure inhibition of COX-2 or TNF-α production in macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize side products?
- Heuristic Algorithms: Use Bayesian optimization to iteratively adjust parameters (temperature, solvent ratio, catalyst loading). For example, glacial acetic acid as a solvent may suppress side reactions like imine formation .
- Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables (e.g., reaction time vs. aldehyde stoichiometry) .
Q. What strategies resolve discrepancies between theoretical and observed spectral data?
- Dynamic NMR: Investigate conformational equilibria (e.g., rotamers of the acetamide group) causing split signals.
- X-ray Crystallography: Confirm solid-state structure if solution-phase data are ambiguous .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Key Modifications:
- Replace the thiophene-carbonyl group with furan or pyridine analogs to alter electronic properties .
- Introduce electron-withdrawing groups (e.g., nitro) to the pyrrolidine ring to improve metabolic stability .
- Computational Modeling: Use DFT calculations to predict binding affinities to targets like kinases or cytochrome P450 enzymes .
Q. What methodologies assess metabolic stability in human liver microsomes?
- Aldehyde Oxidase (AO) Assays: Incubate the compound with human liver S9 fractions and monitor depletion via LC-MS. AO inhibitors (e.g., raloxifene) can identify enzyme-specific metabolism .
- CYP450 Screening: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map oxidative pathways .
Methodological Challenges
Q. How to address poor solubility in biological assays?
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release in cell culture .
Q. What advanced techniques characterize electronic properties for materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
